1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole
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Overview
Description
1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, with a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves the reaction of 3-fluorophenol with a suitable pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.
Scientific Research Applications
1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-((3-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole stands out due to its unique combination of a fluorophenoxy group and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1003993-41-6 |
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Molecular Formula |
C10H8FN3O3 |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-[(3-fluorophenoxy)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H8FN3O3/c11-8-2-1-3-9(6-8)17-7-13-5-4-10(12-13)14(15)16/h1-6H,7H2 |
InChI Key |
DQDUNJPKZHQCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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